![molecular formula C16H12ClNOS B1226066 2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde CAS No. 338416-17-4](/img/structure/B1226066.png)
2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
"2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde" is a compound that belongs to the class of organic compounds known as indoles. Indoles and their derivatives are of significant interest in organic chemistry due to their diverse range of biological activities and their presence in many natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of indole derivatives can involve several steps and methods. For instance, 3-(4-Chlorophenyl)-6-hydroxy-4-methoxy-1-(toluene-4-sulfonyl)indole-7-carbaldehyde, a related compound, can undergo alkylation and further base treatment to produce furano[2,3-g]indoles (Pchalek, Kumar, & Black, 2021).
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the indole ring, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of substituents like the 4-chlorophenylsulfanyl group can significantly affect the electronic and steric properties of the molecule. X-ray diffraction methods are often used to establish the structure of such compounds (Vikrishchuk et al., 2019).
Chemical Reactions and Properties
Indole derivatives can participate in various chemical reactions, forming new heterocyclic compounds. The reaction of indole carbaldehydes with triazole thiols, for example, results in the formation of triazolo(thiadiazepino)indoles, demonstrating the reactivity of the indole aldehyde group (Vikrishchuk et al., 2019).
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds : Indole derivatives, including those related to "2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde," have been used in the synthesis of furano[2,3-g]indoles, which are significant in medicinal chemistry. A study demonstrated the alkylation and cyclization processes involved in synthesizing these compounds (Pchalek, Kumar, & Black, 2021).
Fluorescence Properties and Photophysical Studies : The fluorescence properties of novel indol-3yl-thiazolo[3,2-a][1,3,5]triazines, synthesized from indole-3-carbaldehyde derivatives, were investigated. These compounds show significant potential as fluorescent and semiconductor materials due to their high fluorescence quantum yield and photophysical properties (Sravanthi & Manju, 2015).
Catalysis Applications : Indole-based ligands derived from 1H-indole-3-carbaldehyde have been developed for use in palladacycles, which serve as efficient catalysts in Suzuki–Miyaura coupling and allylation reactions. These findings highlight the versatility of indole derivatives in catalytic processes (Singh, Saleem, Pal, & Singh, 2017).
Synthesis of Bioactive Molecules : Research has demonstrated the synthesis of various heterocyclic compounds from indole-3-carbaldehydes, which have potential applications in developing new pharmacologically active molecules. For instance, the creation of triazolo(thiadiazepino)indoles was reported, highlighting the synthetic versatility of these indole derivatives (Vikrishchuk, Suzdalev, Dranikova, Tkachev, & Shilov, 2019).
Synthesis and Evaluation of Schiff Bases : Schiff bases derived from indole-3-carbaldehydes have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. This underscores the potential therapeutic applications of these compounds (Kate, Gurame, Sirsat, Khanapure, Chavan, & Bachute, 2020).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNOS/c1-18-15-5-3-2-4-13(15)14(10-19)16(18)20-12-8-6-11(17)7-9-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJPKXRAUPCQFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1SC3=CC=C(C=C3)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



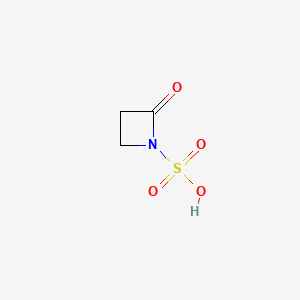

![2-[(2-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-2-oxoethyl)thio]-3-morpholin-4-ylquinoxaline](/img/structure/B1225988.png)
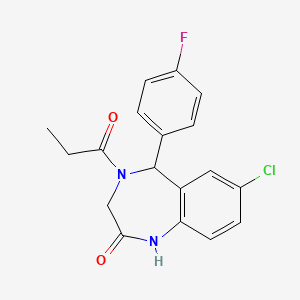
![2-Pyridinecarboxylic acid [2-(5-chloro-2-thiophenyl)-2-oxoethyl] ester](/img/structure/B1225995.png)
![1-(3-Methoxyphenyl)-3-[5-(2-methyl-1-piperidinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B1225996.png)
![2-fluoro-N-[(2-methyl-3-indolylidene)amino]aniline](/img/structure/B1225997.png)
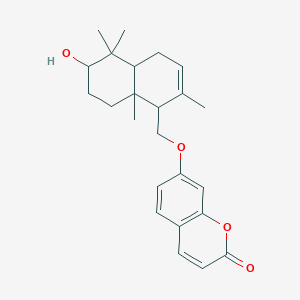

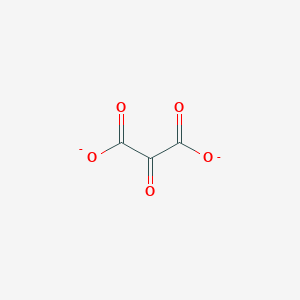
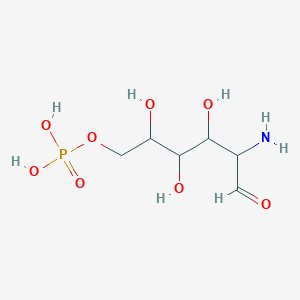
![2-[4-(9H-fluoren-9-yl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B1226004.png)
![2-(4-Fluorophenyl)-4-quinolinecarboxylic acid [2-oxo-2-(2-oxolanylmethylamino)ethyl] ester](/img/structure/B1226008.png)
